

Technical Support Center: Improving Polymer Thermal Stability with Antioxidant 25

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Antioxidant 25**

Cat. No.: **B033811**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **Antioxidant 25** to enhance the thermal stability of polymers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **Antioxidant 25** and what is its primary function?

Antioxidant 25 is a high-performance, sterically hindered phenolic antioxidant masterbatch. Its primary function is to protect polymers from thermal degradation during processing at elevated temperatures and throughout their service life.^{[1][2][3]} It is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP).^[4] By neutralizing free radicals, **Antioxidant 25** helps to prevent chain scission and cross-linking, thereby preserving the mechanical and physical properties of the polymer.^{[5][6]}

Q2: What is the general mechanism of action for **Antioxidant 25**?

As a hindered phenolic antioxidant, **Antioxidant 25** functions by donating a hydrogen atom from its hydroxyl group to reactive free radicals (R[•], ROO[•]) that are formed during the thermal oxidation of the polymer. This process neutralizes the free radicals, preventing them from propagating the degradation chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance, rendering it relatively unreactive and unable to initiate further degradation.^{[3][7]}

Q3: What are the typical polymers that can be stabilized with **Antioxidant 25**?

Antioxidant 25 is a versatile stabilizer compatible with a wide range of polymers, including:

- Low-density polyethylene (LDPE)[\[8\]](#)
- High-density polyethylene (HDPE)[\[4\]](#)
- Linear low-density polyethylene (LLDPE)[\[4\]](#)
- Polypropylene (PP)[\[4\]](#)
- Ethylene-vinyl acetate (EVA)[\[9\]](#)

Q4: What is the recommended dosage of **Antioxidant 25**?

The optimal concentration of **Antioxidant 25** depends on the specific polymer, processing conditions (temperature, shear), and the desired level of long-term thermal stability. A general starting point for evaluation is typically in the range of 0.1% to 0.5% by weight of the active antioxidant. However, it is crucial to conduct experimental trials to determine the most effective and economical dosage for your specific application.

Q5: Can **Antioxidant 25** be used in combination with other additives?

Yes, for enhanced performance, **Antioxidant 25** can be used synergistically with other types of stabilizers.[\[7\]](#) Combining it with a secondary antioxidant, such as a phosphite or a thioether, is common practice. Secondary antioxidants are effective at decomposing hydroperoxides, which are precursors to free radicals, thus protecting the primary antioxidant and extending the overall stability of the polymer.[\[2\]](#)[\[3\]](#)

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Yellowing or Pinking of the Polymer	<p>Over-oxidation of the phenolic antioxidant, especially at high processing temperatures or due to interaction with acidic residues or atmospheric pollutants like NOx.[10][11][12][13]</p>	<ul style="list-style-type: none">- Optimize processing temperature and minimize residence time.- Ensure thorough cleaning of processing equipment to remove acidic residues.- Consider incorporating a secondary antioxidant (e.g., a phosphite) to reduce the oxidative load on the primary antioxidant.[10]- Store finished parts in a well-ventilated area away from combustion engine exhaust.[12]- For minor surface discoloration, exposure to UV light (sunlight) can sometimes reverse the effect.[11][12]
Poor Thermal Stability (Brittleness, Cracking)	<ul style="list-style-type: none">- Insufficient concentration of Antioxidant 25.- Inadequate dispersion of the masterbatch in the polymer matrix.- Processing temperatures exceeding the stabilizer's effective range.	<ul style="list-style-type: none">- Increase the dosage of Antioxidant 25 in incremental steps.- Improve mixing and dispersion during compounding.- Verify that the processing temperature is within the recommended range for the polymer and antioxidant system.
Blooming (Formation of a surface film or deposit)	<ul style="list-style-type: none">- The concentration of the antioxidant exceeds its solubility limit in the polymer.- Incompatibility between the antioxidant and the polymer matrix.	<ul style="list-style-type: none">- Reduce the concentration of Antioxidant 25.- Evaluate the compatibility of the antioxidant with the specific grade of polymer being used.

Inconsistent Performance Batch-to-Batch	<ul style="list-style-type: none">- Variation in the quality or moisture content of the polymer resin.- Inconsistent dosing of the Antioxidant 25 masterbatch.	<ul style="list-style-type: none">- Ensure consistent quality and dryness of the base polymer.- Calibrate and regularly check the accuracy of the masterbatch feeding system.
--	---	--

Quantitative Data Summary

The following tables provide representative data on the performance of a typical high-performance hindered phenolic antioxidant, which can be used as a guideline for formulating with **Antioxidant 25**.

Table 1: Effect of Antioxidant Concentration on Oxidative Induction Time (OIT) of LDPE

Antioxidant Concentration (wt%)	Oxidative Induction Time (OIT) at 200°C (minutes)
0.0 (Control)	< 1
0.1	15 - 25
0.2	30 - 45
0.3	50 - 70
0.5	> 90

Note: OIT is a measure of the material's resistance to oxidative degradation at a specified temperature.

Table 2: Effect of Antioxidant on the Mechanical Properties of Polypropylene after Heat Aging

Formulation	Initial Tensile Strength (MPa)	Tensile Strength after 500h @ 150°C (MPa)	% Retention
PP (Control)	35	< 5 (brittle)	< 15%
PP + 0.2% Antioxidant 25	35	30	~85%
PP + 0.2% Antioxidant 25 + 0.2% Secondary Antioxidant	35	33	~94%

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability by Oxidative Induction Time (OIT)

Objective: To determine the resistance of a stabilized polymer to oxidative degradation at an elevated temperature using Differential Scanning Calorimetry (DSC). This method is based on ASTM D3895.[14][15][16][17]

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Sample pans (aluminum)
- Crimper for sealing pans
- Nitrogen and Oxygen gas supplies with flow controllers

Procedure:

- Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
- Place the open pan in the DSC cell.

- Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
- Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.
- Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

Data Analysis: The OIT is determined as the time interval from the initial exposure to oxygen to the onset of the exothermic peak on the DSC thermogram. A longer OIT indicates greater thermal stability.

Protocol 2: Assessment of Long-Term Thermal Stability by Oven Aging

Objective: To evaluate the long-term effect of heat on the physical properties of a stabilized polymer. This method is based on ASTM D3045.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Apparatus:

- Forced-air convection oven with temperature control
- Tensile testing machine
- Specimen cutting die

Procedure:

- Prepare standardized test specimens (e.g., tensile bars) from the stabilized polymer.
- Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of a set of un-aged specimens.
- Place the remaining specimens in the oven at a specified aging temperature (e.g., 150°C for polypropylene).

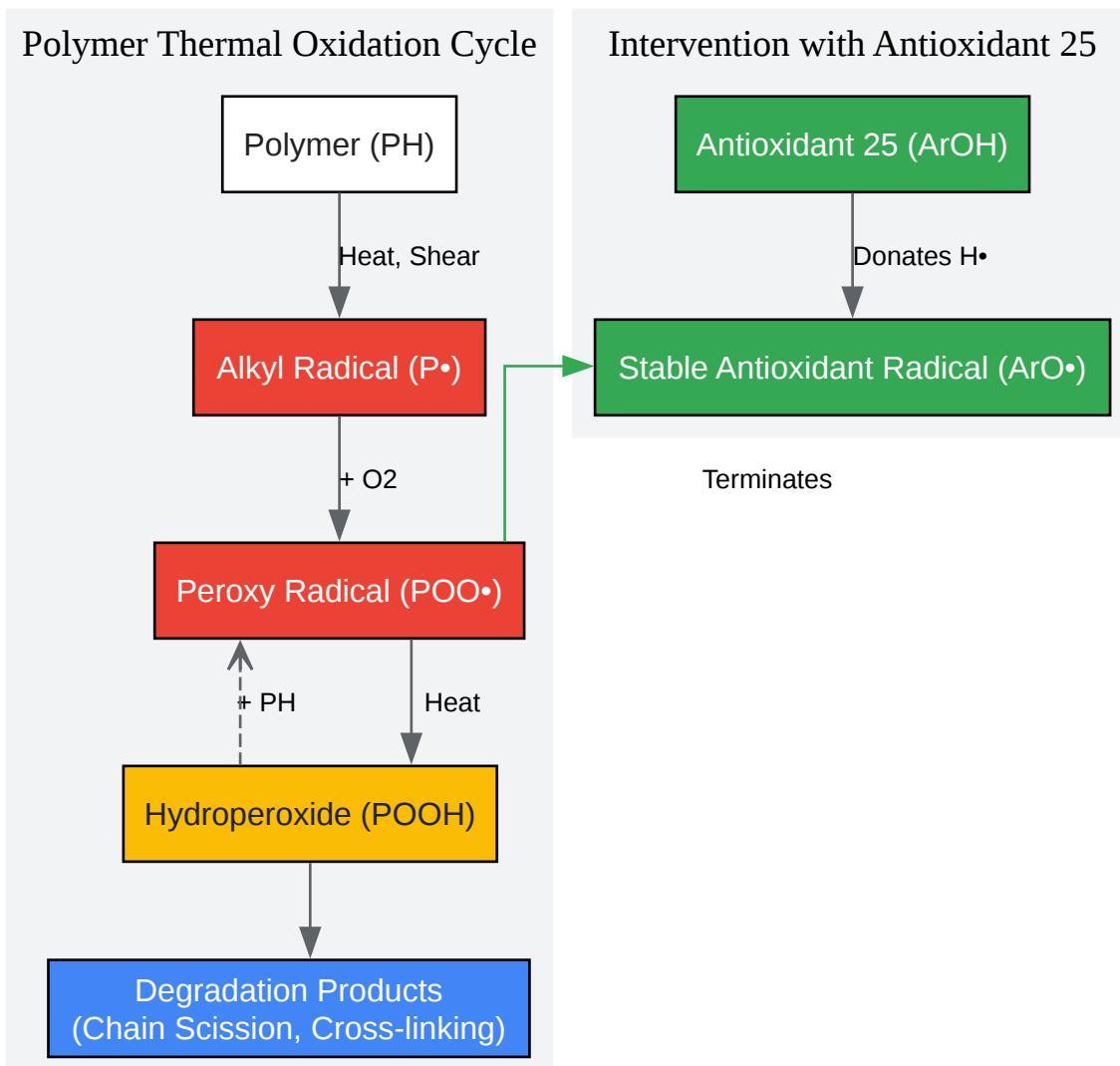
- Remove sets of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
- Allow the aged specimens to cool to room temperature and condition them according to standard procedures.
- Measure the mechanical properties of the aged specimens.

Data Analysis: Plot the retention of mechanical properties (e.g., % of initial tensile strength) as a function of aging time. A slower decline in properties indicates better long-term thermal stability.

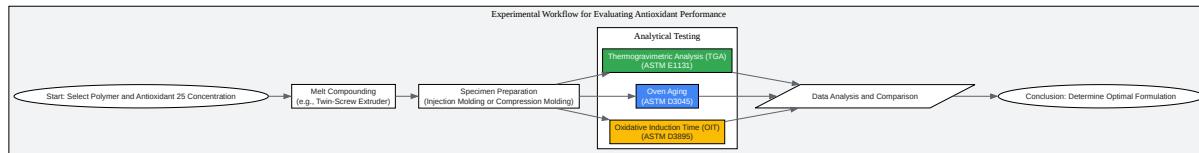
Protocol 3: Compositional Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the weight loss of a polymer as a function of temperature, which can indicate its thermal stability and composition. This method is based on ASTM E1131.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Apparatus:

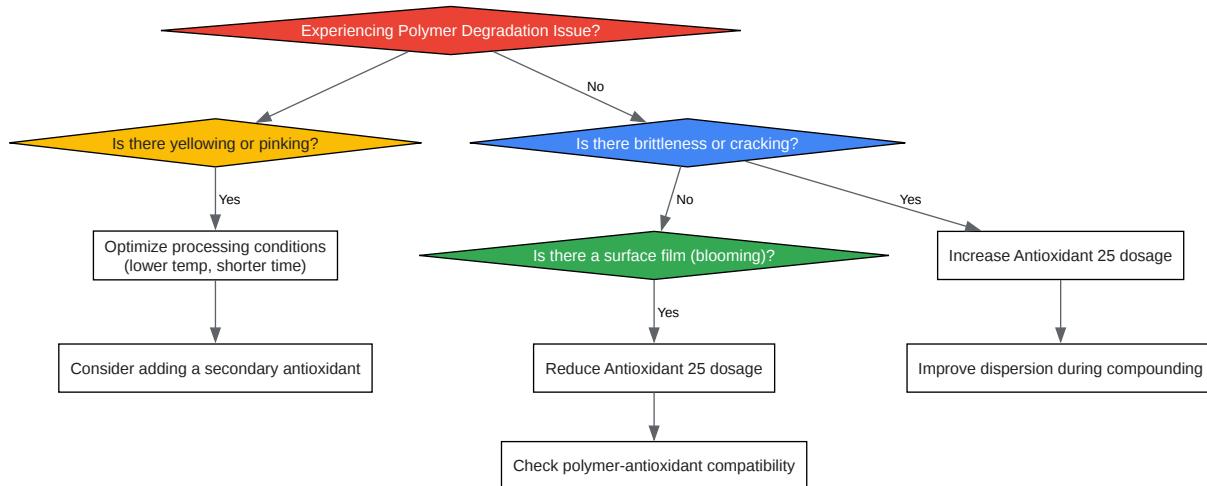

- Thermogravimetric Analyzer (TGA)
- Sample pans (platinum or ceramic)
- Nitrogen and Air/Oxygen gas supplies with flow controllers

Procedure:


- Weigh 10-20 mg of the polymer sample into a TGA pan.
- Place the pan in the TGA furnace.
- Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen or air atmosphere.
- Record the sample weight as a function of temperature.

Data Analysis: The TGA thermogram shows the temperature at which weight loss occurs. The onset temperature of decomposition is an indicator of the polymer's thermal stability. In an inert atmosphere, this relates to pyrolysis, while in an oxidative atmosphere, it relates to thermo-oxidative degradation.

Visualizations



Caption: Mechanism of thermal oxidation in polymers and the intervention by a hindered phenolic antioxidant like **Antioxidant 25**.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating the performance of **Antioxidant 25** in improving the thermal stability of polymers.

[Click to download full resolution via product page](#)

Caption: A logical troubleshooting guide for common issues encountered when using antioxidants for polymer thermal stabilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taminkalatak.com [taminkalatak.com]
- 2. coraplast.com [coraplast.com]

- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 4. M.G. Polyblends Anti Oxidant Masterbatch - Antioxidant - Knowde [knowde.com]
- 5. repozitorium.omikk.bme.hu [repositorium.omikk.bme.hu]
- 6. mkeyholding.com [mkeyholding.com]
- 7. partinchem.com [partinchem.com]
- 8. A. Schulman POLYBATCH™ AO-25 Antioxidant Masterbatch Based in LDPE datasheet [lookpolymers.com]
- 9. primeresinas.com [primeresinas.com]
- 10. ampacet.com [ampacet.com]
- 11. kingplastic.com [kingplastic.com]
- 12. simona-pmc.com [simona-pmc.com]
- 13. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants | Chitec Technology Co., Ltd. [chitec.com]
- 14. store.astm.org [store.astm.org]
- 15. OIT, Oxidation Induction Time Testing | Flex-Pack Engineering [flexpackeng.com]
- 16. store.astm.org [store.astm.org]
- 17. Oxidation induction time testing & analysis (OIT) - Impact Laboratories [impact-solutions.co.uk]
- 18. micomlab.com [micomlab.com]
- 19. store.astm.org [store.astm.org]
- 20. infinitalab.com [infinitalab.com]
- 21. kiyorndl.com [kiyorndl.com]
- 22. store.astm.org [store.astm.org]
- 23. infinitalab.com [infinitalab.com]
- 24. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 25. cmclaboratories.com [cmclaboratories.com]
- 26. kalite.com [kalite.com]
- 27. scribd.com [scribd.com]

- To cite this document: BenchChem. [Technical Support Center: Improving Polymer Thermal Stability with Antioxidant 25]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033811#how-to-improve-the-thermal-stability-of-polymers-with-antioxidant-25\]](https://www.benchchem.com/product/b033811#how-to-improve-the-thermal-stability-of-polymers-with-antioxidant-25)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com